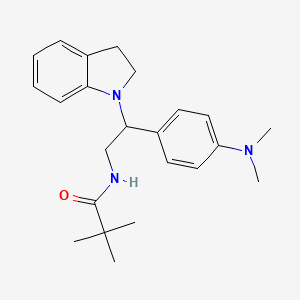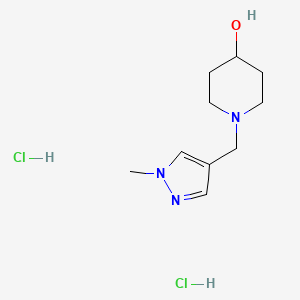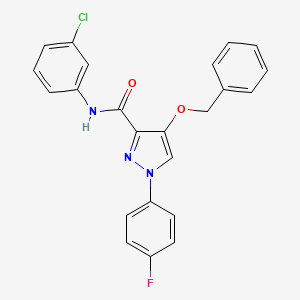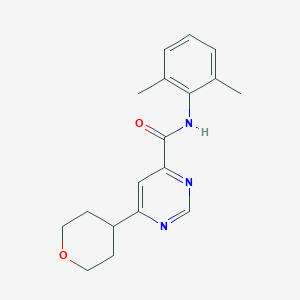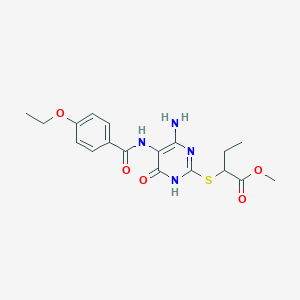![molecular formula C17H11F2N5OS B2407452 N-(2,4-difluorophenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide CAS No. 454458-56-1](/img/structure/B2407452.png)
N-(2,4-difluorophenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorophenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide, also known as DT-13, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. DT-13 is a small molecule that has been shown to have various biological effects, including anti-tumor, anti-inflammatory, and anti-angiogenic properties.
Aplicaciones Científicas De Investigación
Antimicrobial, Antidepressant, and Anticonvulsant Agent
N-(2,4-difluorophenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide, as part of a series of N-Aryl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamides, has been synthesized and evaluated for its potential as an antimicrobial, antidepressant, and anticonvulsant agent. Studies have shown that these compounds, synthesized by the condensation of tricyclic compound 2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione with chloro N-phenylacetamides, exhibit significant activity in these areas. The compounds demonstrated lower MIC values compared to standard drugs in antimicrobial tests and showed promising antidepressant and anticonvulsant activities (Shruthi et al., 2015).
Cyclization Reactions and Chemical Synthesis
The compound has been involved in various cyclization reactions, playing a crucial role in the synthesis of complex heterocyclic compounds. Studies have explored its reactions with iodine, bromine, and concentrated sulfuric acid, leading to the formation of various derivatives with potential applications in medicinal and synthetic chemistry (Rybakova et al., 2015), (Vasˈkevich et al., 2011).
Anticancer Potential
Research into the synthesis of 1,2,4-triazino[5,6-b]indoles-based conjugates has shown that compounds within this class, including this compound, may possess anticancer properties. These compounds have been tested for antitumor activity, highlighting their potential use in cancer research (Harkov et al., 2013).
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological activities . The interaction often involves the indole nucleus, which is a key component of the compound, binding to the target receptors .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their ability to interact with multiple receptors . These pathways can lead to a variety of downstream effects, contributing to the compound’s diverse biological activities .
Result of Action
Indole derivatives are known to have a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .
Action Environment
Such factors can significantly impact the effectiveness of many compounds, including indole derivatives .
Propiedades
IUPAC Name |
N-(2,4-difluorophenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F2N5OS/c18-9-5-6-13(11(19)7-9)20-14(25)8-26-17-22-16-15(23-24-17)10-3-1-2-4-12(10)21-16/h1-7H,8H2,(H,20,25)(H,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAHVNOLEKERAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC(=O)NC4=C(C=C(C=C4)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F2N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5Z)-3-[(4-tert-butylphenyl)methyl]-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2407370.png)
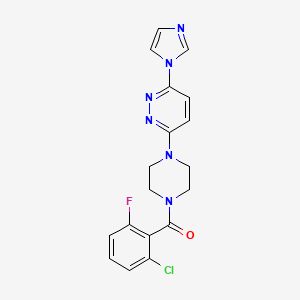

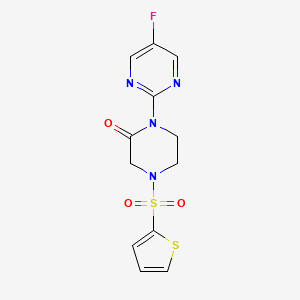

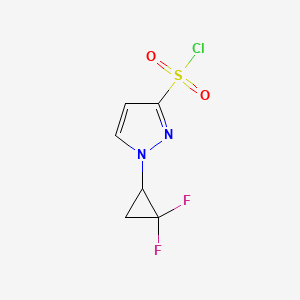
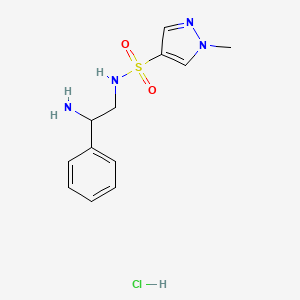
![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2407381.png)
